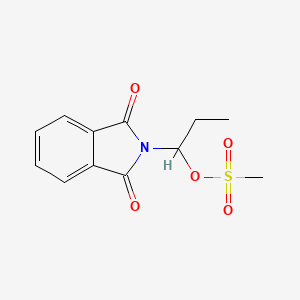

1-(1,3-Dioxoisoindol-2-yl)propyl methanesulfonate

Descripción general

Descripción

1-(1,3-Dioxoisoindol-2-yl)propyl methanesulfonate is a methanesulfonate ester derivative featuring a 1,3-dioxoisoindol-2-yl (phthalimide) group attached to a propyl chain. The phthalimide moiety is a well-known electron-withdrawing group, which enhances the leaving-group ability of the methanesulfonate (mesyl) group, making this compound a potent alkylating agent . Such derivatives are typically synthesized via mesylation of the corresponding alcohol intermediate using methanesulfonyl chloride under basic conditions, as demonstrated in analogous syntheses of structurally related compounds like 3-(indol-4-yl)propyl methanesulfonate (124) . The compound’s primary applications lie in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals or complex alkaloids, where controlled alkylation is critical .

Métodos De Preparación

The synthesis of 1-(1,3-Dioxoisoindol-2-yl)propyl methanesulfonate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as glacial acetic acid . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity .

Análisis De Reacciones Químicas

1-(1,3-Dioxoisoindol-2-yl)propyl methanesulfonate undergoes various chemical reactions, including substitution, oxidation, and reduction . Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents . For example, the compound can undergo nucleophilic substitution reactions with halogens to form halogenated derivatives . Oxidation reactions can lead to the formation of carboxylic acids, while reduction reactions can yield alcohols or amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Notably, it has been explored in the context of cancer treatment due to its ability to interact with various biological targets.

Case Study: Cancer Treatment

- Objective : Evaluate the efficacy of 1-(1,3-Dioxoisoindol-2-yl)propyl methanesulfonate in inhibiting tumor growth.

- Method : In vitro studies on cancer cell lines demonstrated that the compound significantly reduced cell proliferation in B-cell non-Hodgkin lymphomas and other types of leukemia.

- Findings : The mechanism involves the modulation of E3 ubiquitin ligase pathways, leading to the degradation of oncogenic proteins .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique structural features allow it to participate in various chemical reactions.

Table 1: Comparison of Reaction Types Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds | 85 |

| Oxidation | Converts to corresponding dioxo derivatives | 78 |

| Reduction | Reduces carbonyl groups to alcohols | 90 |

Material Science

The compound is also utilized in material science for developing new materials with enhanced properties. Its sulfonate group contributes to improved solubility and stability.

Application Example: Polymer Development

- Objective : Synthesize fluorinated polymers using this compound.

- Outcome : The resulting polymers exhibited high thermal stability and resistance to chemical degradation, making them suitable for various industrial applications.

Mecanismo De Acción

The mechanism of action of 1-(1,3-Dioxoisoindol-2-yl)propyl methanesulfonate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The structural uniqueness of 1-(1,3-dioxoisoindol-2-yl)propyl methanesulfonate lies in its phthalimide group, which distinguishes it from other methanesulfonate esters. Key comparisons include:

Table 1: Structural and Functional Group Comparison

- Phthalimide vs.

- Protection Strategies : Compound 126 incorporates a tert-butoxycarbonyl (Boc) group, which enhances stability during synthetic steps, whereas the phthalimide group in the target compound may serve dual roles as both a leaving group and a pharmacophore .

Physicochemical Properties

Limited quantitative data are available for the target compound, but inferences can be drawn from analogs:

- Boc-protected derivatives (e.g., 126) show improved organic-phase solubility .

- Melting Points : Phthalimide derivatives often have higher melting points than indole analogs due to stronger intermolecular interactions (e.g., dipole-dipole forces) .

Research Findings and Gaps

- Synthetic Methodology: The target compound’s synthesis likely parallels that of 124 and 126, involving mesylation of a propanol precursor .

- Contradictions : The electron-withdrawing phthalimide group may enhance reactivity but could also reduce metabolic stability compared to indole or Boc-protected analogs, creating a trade-off in drug design .

Actividad Biológica

1-(1,3-Dioxoisoindol-2-yl)propyl methanesulfonate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is . The structure consists of a propyl group attached to a methanesulfonate moiety and an isoindole derivative, which is critical for its biological activity.

The compound's biological activity is primarily attributed to its ability to interact with specific proteins and enzymes within biological pathways. Research indicates that it may function as an inhibitor of certain kinases involved in cell signaling and proliferation.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific kinases, potentially affecting cell growth and survival. |

| Protein Interaction | Binds to target proteins, modulating their activity and stability. |

| Signal Transduction | Affects pathways related to inflammation and cancer progression. |

Biological Activities

The biological activities of this compound have been explored in various studies. Key findings include:

- Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines, including lymphoma and leukemia cells. In vitro studies demonstrated significant reductions in cell viability when treated with the compound.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Case Study: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the effects of this compound on B-cell non-Hodgkin lymphoma (NHL) cells. The results indicated:

- Cell Viability Reduction : Treatment with varying concentrations led to a dose-dependent decrease in cell viability.

- Mechanistic Insights : Western blot analyses revealed that the compound induced apoptosis in treated cells by activating caspase pathways.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Toxicological studies indicate that the compound has a moderate toxicity profile, with specific attention needed for its effects on liver and kidney functions.

Table 2: Toxicological Profile

| Parameter | Result |

|---|---|

| Acute Toxicity | Moderate toxicity observed |

| Skin Irritation | Causes mild irritation |

| Organ Toxicity | Potential liver toxicity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(1,3-Dioxoisoindol-2-yl)propyl methanesulfonate, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution or esterification. For example, alcohols (e.g., 3-(indol-4-yl)propanol) are converted to methanesulfonate esters using methanesulfonyl chloride (MsCl) under basic conditions (e.g., NaOH in anhydrous dichloromethane). Critical parameters include temperature control (0–5°C), inert atmosphere (argon), and stoichiometric excess of MsCl (1.2–1.5 equivalents) to minimize by-products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How can the structure of this compound be validated using crystallographic and spectroscopic techniques?

- Methodology : Single-crystal X-ray diffraction (employing SHELX programs ) confirms bond lengths, angles, and stereochemistry. NMR (¹H/¹³C) identifies characteristic signals: methanesulfonate protons at δ 3.0–3.2 ppm (singlet) and isoindole protons at δ 7.5–8.0 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = calculated for C₁₃H₁₄N₂O₅S). Discrepancies in crystallographic data (e.g., puckering parameters) are resolved using Cremer-Pople ring analysis .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Hydrolysis of the methanesulfonate group is a key degradation pathway, forming 1-(1,3-dioxoisoindol-2-yl)propanol. Storage recommendations include desiccated containers at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How does this compound act as an alkylating agent in kinase inhibition studies?

- Methodology : The methanesulfonate group acts as a leaving group in Sₙ2 reactions, alkylating nucleophilic residues (e.g., cysteine in kinase ATP-binding pockets). In vitro assays (e.g., PKC inhibition ) use recombinant enzymes and ATP-competitive luminescence assays. Dose-response curves (IC₅₀ determination) require controls like Ro 31-8220 (a known PKC inhibitor) to validate specificity. MS/MS confirms covalent adduct formation .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar methanesulfonate esters?

- Methodology : Comparative structure-activity relationship (SAR) studies analyze substituent effects (e.g., isoindole vs. chlorophenyl groups ). Isothermal titration calorimetry (ITC) quantifies binding affinities, while molecular dynamics simulations model steric/electronic interactions. Contradictions in kinase selectivity are addressed via kinome-wide profiling (e.g., using PamGene platforms) .

Q. How can this compound be utilized in multi-step syntheses of complex alkaloids or heterocycles?

- Methodology : As a key intermediate, the methanesulfonate group facilitates nucleophilic displacement in cross-coupling reactions. For example, in the synthesis of (+)-lysergic acid derivatives , it undergoes Suzuki-Miyaura coupling with boronic esters. Optimized conditions include Pd(PPh₃)₄ catalyst, K₂CO₃ base, and anhydrous DMF at 80°C. Reaction progress is monitored by TLC and quenched with aqueous NH₄Cl.

Q. What analytical challenges arise in detecting by-products during scale-up synthesis, and how are they mitigated?

- Methodology : LC-MS identifies impurities such as unreacted alcohol or dimerized by-products. Process optimization includes adjusting MsCl addition rates and using scavengers (e.g., polymer-bound dimethylaminopyridine) to trap excess reagents. Quality control thresholds (e.g., ≤0.15% impurities) adhere to ICH guidelines .

Q. Methodological Considerations Table

Propiedades

IUPAC Name |

1-(1,3-dioxoisoindol-2-yl)propyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5S/c1-3-10(18-19(2,16)17)13-11(14)8-6-4-5-7-9(8)12(13)15/h4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJVPTNTFQVYAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(N1C(=O)C2=CC=CC=C2C1=O)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721285 | |

| Record name | 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115306-79-1 | |

| Record name | 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.